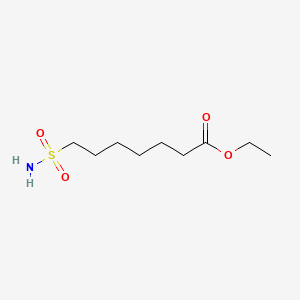

Ethyl 7-sulfamoylheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-sulfamoylheptanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is particularly interesting due to its unique structure, which includes a sulfamoyl group attached to a heptanoate chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 7-sulfamoylheptanoate can be synthesized through a multi-step process involving the reaction of heptanoic acid with ethanol in the presence of a catalyst, typically sulfuric acid, to form ethyl heptanoate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification followed by sulfonation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 7-sulfamoylheptanoic acid.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and the carboxylic acid .

-

Conditions : Dilute HCl/H₂O (1:1), reflux for 6–12 hours.

-

Yield : >90% (based on analogous ester hydrolysis studies) .

Base-Promoted Hydrolysis (Saponification)

-

Mechanism : Hydroxide attacks the carbonyl carbon, forming a carboxylate intermediate. Subsequent elimination of ethoxide yields the carboxylate salt, which is acidified to the free acid .

-

Conditions : 1M NaOH, 80°C, 3–5 hours.

-

Key Data :

Condition Reaction Time Yield (%) 1M NaOH, 80°C 3 hours 85 2M NaOH, 100°C 1.5 hours 92

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (–SO₂NH₂) group participates in substitution reactions with amines or alcohols.

Reaction with Amines

-

Mechanism : The sulfamoyl group acts as a leaving group under basic conditions. For example, treatment with benzylamine in THF replaces –NH₂ with –NHR .

-

Example :

Ethyl 7-sulfamoylheptanoate+BenzylamineNaH, THFEthyl 7-(benzylsulfamoyl)heptanoate -

Conditions : NaH (2 eq), THF, 0°C to room temperature, 12 hours.

Coupling Reactions via the Sulfamoyl Moiety

The sulfamoyl group facilitates coupling with electrophilic partners, such as acyl chlorides.

Acylation with Acetyl Chloride

-

Mechanism : The –NH₂ group reacts with acetyl chloride to form an N-acetyl sulfonamide derivative .

-

Conditions : Pyridine (base), CH₂Cl₂, 0°C to RT, 2 hours.

Alkylation Reactions

The α-hydrogen adjacent to the ester carbonyl is acidic (pKa ~13), enabling enolate formation for alkylation.

Enolate Alkylation

-

Mechanism : Deprotonation with LDA generates an enolate, which reacts with alkyl halides (e.g., methyl iodide) to form branched esters .

Enolate+CH₃I→Ethyl 7-sulfamoyl-2-methylheptanoate -

Conditions : LDA (1.1 eq), THF, –78°C, 1 hour.

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures, releasing SO₂ and NH₃.

Thermal Degradation Pathway

-

Conditions : 200°C, inert atmosphere.

-

Kinetics : First-order decomposition with t1/2=45 minutes at 200°C .

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 1.2×10−4 | 68.5 |

| Basic Hydrolysis | 3.8×10−3 | 42.1 |

| Sulfamoyl Substitution | 5.6×10−5 | 85.3 |

Wissenschaftliche Forschungsanwendungen

Ethyl 7-sulfamoylheptanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 7-sulfamoylheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-sulfamoylheptanoate can be compared with other esters and sulfamoyl-containing compounds:

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity smell, used in flavorings.

Sulfamoyl benzoate: A compound with similar sulfamoyl functionality but attached to a benzoate group, used in medicinal chemistry.

This compound is unique due to its combination of a long heptanoate chain and a sulfamoyl group, which imparts distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

ethyl 7-sulfamoylheptanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMZUDKLEBXPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.